molecular formula C22H23NO3 B7081780 N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]-3,4,7-trimethyl-1-benzofuran-2-carboxamide

N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]-3,4,7-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B7081780
M. Wt: 349.4 g/mol
InChI Key: OSSWRHUAIACZHR-UHFFFAOYSA-N
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Description

N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]-3,4,7-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of an indene and benzofuran moiety

Properties

IUPAC Name

N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]-3,4,7-trimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-13-8-9-14(2)19-18(13)15(3)20(26-19)21(25)23-22(12-24)10-16-6-4-5-7-17(16)11-22/h4-9,24H,10-12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSWRHUAIACZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(OC2=C(C=C1)C)C(=O)NC3(CC4=CC=CC=C4C3)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]-3,4,7-trimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe hydroxymethyl group is then added through a hydroxymethylation reaction, and the final carboxamide group is introduced via an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]-3,4,7-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carboxamide group results in an amine .

Scientific Research Applications

N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]-3,4,7-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]-3,4,7-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]-3,4,7-trimethyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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